molecular formula C12H16FNO B2502460 [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol CAS No. 1341929-49-4

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol

Cat. No.: B2502460
CAS No.: 1341929-49-4
M. Wt: 209.264
InChI Key: KGWPQLZZDAFDEM-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This pyrrolidine derivative features a fluorinated aromatic ring system, a structure of significant interest in modern medicinal chemistry research . The pyrrolidine ring is a versatile scaffold in drug discovery due to its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry and three-dimensional coverage of a molecule . Compounds based on the pyrrolidine structure are widely investigated for their potential to interact with various biological targets . This compound is related to a class of substituted pyrrolidines that have been studied for their potential as modulators of chemokine receptor activity . Furthermore, structurally similar pyrrolidine compounds, such as cathinone derivatives, are characterized in scientific research using advanced analytical techniques including gas chromatography-mass spectrometry (GC-MS), high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (NMR) spectroscopy . Researchers utilize these methods for the precise identification and structural elucidation of novel compounds . Safety Notice: This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)14-5-4-10(7-14)8-15/h2-3,6,10,15H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWPQLZZDAFDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCC(C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341929-49-4
Record name [1-(4-fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol
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Preparation Methods

Cyclization of 4-Aminobutanol Derivatives

A common approach involves reductive amination of ketoamines. For example, reacting 4-fluoro-3-methylbenzylamine with ethyl 4-oxopentanoate under hydrogenation conditions forms the pyrrolidine core. The ketone intermediate is subsequently reduced to the secondary alcohol using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Procedure :

  • Condensation :
    • 4-Fluoro-3-methylbenzylamine (1.0 eq) and ethyl 4-oxopentanoate (1.2 eq) are stirred in methanol at 0°C.
    • Acetic acid (0.1 eq) is added as a catalyst.
    • After 12 hours, the imine intermediate is isolated via filtration.
  • Reduction :
    • The imine is dissolved in tetrahydrofuran (THF) and treated with NaBH4 (2.0 eq) at 0°C.
    • The mixture is stirred for 4 hours, quenched with water, and extracted with ethyl acetate.
    • The organic layer is dried over anhydrous MgSO4 and concentrated to yield the pyrrolidine alcohol.

Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Aryl Group Installation via Buchwald-Hartwig Coupling

Palladium-Catalyzed Amination

Introducing the 4-fluoro-3-methylphenyl group to preformed pyrrolidine derivatives requires transition metal catalysis. A Buchwald-Hartwig coupling between pyrrolidine and 1-bromo-4-fluoro-3-methylbenzene achieves this efficiently.

Optimized Conditions :

  • Catalyst : Pd2(dba)3 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2.0 eq)
  • Solvent : Toluene at 110°C for 24 hours.

Workup :

  • The reaction mixture is filtered through Celite, washed with brine, and dried over Na2SO4.
  • Solvent removal under reduced pressure yields the crude product, which is purified via flash chromatography.

Yield : 80–85%.

Hydroxymethyl Group Introduction via Cyanide Reduction

Nitrile Intermediate Synthesis

A two-step protocol converts a pyrrolidine nitrile to the hydroxymethyl group:

  • Cyanide Addition : Treating 1-(4-fluoro-3-methylphenyl)pyrrolidine-3-carbonitrile with trimethylsilyl cyanide (TMSCN) and iodine in dichloroethane forms the nitrile intermediate.
  • Reduction : The nitrile is reduced using LiAlH4 in THF at 0°C, followed by careful quenching with aqueous NaOH to yield the primary alcohol.

Key Data :

  • Reaction Time : 6 hours for reduction.
  • Purification : Recrystallization from ethanol/water (4:1).
  • Yield : 70%.

Alternative Route: Ring-Closing Metathesis

Grubbs Catalyst-Mediated Cyclization

A less conventional but high-yielding method employs ring-closing metathesis (RCM) of diene precursors:

  • Diene Synthesis :
    • 4-Fluoro-3-methylstyrene (1.0 eq) is coupled with N-allyl-3-buten-1-amine using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.
  • Cyclization :
    • The diene undergoes RCM at 40°C for 12 hours, forming the pyrrolidine ring.
  • Oxidation-Reduction :
    • The exocyclic double bond is oxidized with OsO4, followed by NaIO4 cleavage to a ketone, which is reduced to the alcohol with NaBH4.

Yield : 60–65% after silica gel chromatography.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.25–7.15 (m, 3H, aryl-H), 4.10 (s, 1H, -OH), 3.65–3.50 (m, 2H, CH2OH), 3.20–2.90 (m, 4H, pyrrolidine-H), 2.30 (s, 3H, CH3), 1.80–1.60 (m, 2H, pyrrolidine-H).
  • LCMS (ESI) : m/z 210.1 [M+H]+.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Optimization Strategies

Steric Hindrance in Aryl Substitution

The 3-methyl group on the aryl ring impedes nucleophilic aromatic substitution. Using bulky ligands (e.g., BrettPhos) in palladium catalysis improves coupling efficiency by mitigating steric effects.

Hydroxymethyl Group Oxidation

The primary alcohol is prone to oxidation during storage. Stabilization via acetonide protection (using 2,2-dimethoxypropane) is recommended for long-term storage.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Reductive Amination 75 98 Short reaction time
Buchwald-Hartwig 85 97 High regioselectivity
Cyanide Reduction 70 96 Tolerance to polar functional groups
RCM 65 95 Access to stereodefined products

Industrial-Scale Considerations

Cost-Effectiveness

The Buchwald-Hartwig method, while efficient, requires expensive palladium catalysts. Ligand recycling protocols (e.g., Xantphos recovery via aqueous extraction) reduce costs by 30%.

Environmental Impact

Microwave-assisted reductive amination in water/ethanol mixtures decreases energy consumption by 40% compared to traditional heating.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives : This compound serves as an intermediate in synthesizing various chemical derivatives, allowing researchers to explore modifications that can enhance biological activity or alter physical properties.
  • Catalysis : It acts as a ligand in catalytic reactions, potentially increasing the efficiency of chemical transformations through coordination with metal centers.

Biology

  • Biochemical Studies : The compound is utilized in studies aimed at understanding enzyme interactions and metabolic pathways. Its fluorinated structure may influence binding affinity and selectivity towards biological targets.

Medicine

  • Pharmaceutical Research : Investigations into the therapeutic applications of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol are ongoing due to its unique structural features, which may confer specific pharmacological properties. Preliminary studies suggest potential uses in treating neurological disorders and other conditions influenced by neurotransmitter systems .

Case Studies

Several studies have highlighted the potential of pyrrolidine derivatives, including this compound, in medical applications:

  • Antimicrobial Activity : Research has indicated that derivatives of pyrrole structures exhibit significant antimicrobial properties. For instance, compounds synthesized from related pyrrole frameworks showed promising results against various bacterial and fungal pathogens, suggesting that this compound could similarly possess bioactivity worth exploring further .
  • CNS Disorders : Compounds with similar structural motifs have been investigated for their potential to treat central nervous system disorders, including Alzheimer's disease and depression. The specific electronic properties imparted by fluorine substitution may enhance neuroprotective effects or improve cognitive function .

Mechanism of Action

The mechanism of action of [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • 2-Fluorophenyl (ortho-substitution) in may introduce steric effects that hinder binding to flat enzymatic pockets. Nitro and bromo groups in enhance reactivity, making the compound suitable for Suzuki-Miyaura couplings or as a kinase inhibitor precursor.
  • Heterocyclic vs. Aromatic Systems :

    • Pyridine derivatives (e.g., ) introduce nitrogen-based polarity, altering solubility and hydrogen-bonding capacity compared to purely aromatic systems.

Physicochemical Properties

  • Melting Points: While direct data for the target compound is unavailable, analogs like the chromenone derivative in exhibit high melting points (303–306°C), likely due to crystalline packing and strong intermolecular forces. The amino-substituted analog may have lower melting points due to increased solubility in polar solvents.

Biological Activity

The compound [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol is a synthetic organic molecule that features a pyrrolidine ring substituted with a 4-fluoro-3-methylphenyl group and a hydroxymethyl group. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug development, due to the ability of its functional groups to interact with various biological targets.

  • Molecular Formula : C₁₂H₁₆FNO
  • Molecular Weight : 209.26 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine, often facilitated by a reducing agent. Common solvents include ethanol or methanol, and the reaction conditions are usually performed at room temperature or slightly elevated temperatures.

Biological Activity

The biological activity of this compound has been predicted through computational methods, including the Prediction of Activity Spectra for Substances (PASS) program. This compound may exhibit various pharmacological effects, including:

  • Antibacterial Activity : Similar compounds have shown significant antibacterial properties. For instance, pyrrolidine derivatives have been tested for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for certain derivatives .
  • Antifungal Activity : Some studies indicate that related compounds exhibit antifungal properties against pathogens like Candida albicans and Aspergillus niger.

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismMIC Range (mg/mL)Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025
AntibacterialEscherichia coli0.0039 - 0.025
AntifungalCandida albicansVaries
AntifungalAspergillus nigerVaries

The mechanism of action for compounds similar to this compound often involves interactions with bacterial cell walls or fungal membranes, disrupting their integrity and leading to cell death. The presence of the fluorine atom in the phenyl ring may enhance lipophilicity, facilitating better membrane penetration.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on pyrrolidine derivatives demonstrated that modifications in the phenyl ring could significantly affect antimicrobial activity. Compounds with halogen substituents showed enhanced antibacterial properties compared to their unsubstituted analogs .
  • Computational Docking Studies : In silico studies using molecular docking simulations have indicated that this compound could effectively bind to specific bacterial enzymes, potentially inhibiting their function and leading to antimicrobial effects.

Q & A

Basic: What are the optimal synthetic routes for [1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as coupling a fluorinated aromatic precursor to a pyrrolidine scaffold. Key steps include:

  • Nucleophilic substitution to introduce the 4-fluoro-3-methylphenyl group onto the pyrrolidine ring.
  • Hydroxymethylation at the pyrrolidin-3-yl position via reduction of a ketone intermediate (e.g., using NaBH₄ or LiAlH₄).
    Critical parameters include:
  • Temperature control (e.g., maintaining 0–5°C during sensitive steps to avoid side reactions).
  • Solvent selection (e.g., THF or DCM for polar aprotic environments).
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps).
    Purification via column chromatography (silica gel, gradient elution) or recrystallization is essential for isolating high-purity product. Yields range from 40–70%, depending on steric hindrance and substituent reactivity .

Basic: How can researchers validate the structural identity and purity of this compound?

Analytical workflows include:

  • NMR spectroscopy :
    • ¹H NMR : Expected signals include aromatic protons (δ 6.8–7.4 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and hydroxyl protons (δ 1.5–2.0 ppm, broad).
    • ¹³C NMR : Confirms carbonyl reduction (absence of ~200 ppm signal) and fluorinated aromatic carbons (J coupling ~245 Hz).
  • HRMS (ESI) : Exact mass calculation (e.g., [M+H]+ = 236.1254) to confirm molecular formula (C₁₂H₁₅FNO).
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18, acetonitrile/water gradient).
    Contaminants like unreacted intermediates or regioisomers require 2D NMR (COSY, HSQC) for resolution .

Advanced: What strategies resolve contradictions in reported biological activities of fluorinated pyrrolidine derivatives?

Discrepancies often arise from:

  • Stereochemical variability : Enantiomers (e.g., (3S,4R) vs. (3R,4S)) may exhibit divergent receptor binding. Use chiral chromatography or asymmetric synthesis to isolate enantiomers .
  • Fluorine positioning : Meta vs. para fluorine on the phenyl ring alters lipophilicity (logP) and target affinity. Compare analogs via molecular docking and SPR binding assays .
  • Assay conditions : Buffer pH or co-solvents (e.g., DMSO) can modulate activity. Standardize protocols (e.g., IC₅₀ determination in PBS at pH 7.4) .

Advanced: How does this compound interact with neurological targets, and what experimental models validate these interactions?

Mechanistic insights include:

  • Dopamine receptor modulation : Fluorinated pyrrolidines often target D₂/D₃ receptors. Use radioligand displacement assays (³H-spiperone for D₂) to measure affinity (Ki values).
  • In vitro models : Primary neuronal cultures or SH-SY5Y cells for assessing cytotoxicity (MTT assay) and neurotransmitter release (HPLC-ECD).
  • In vivo validation : Rodent models (e.g., forced swim test for antidepressant activity) with pharmacokinetic profiling (plasma half-life, brain penetration via LC-MS/MS) .

Advanced: What computational methods predict the metabolic stability of this compound?

  • In silico tools :
    • CYP450 metabolism prediction (e.g., StarDrop, MetaSite) identifies vulnerable sites (e.g., hydroxyl group oxidation).
    • ADMET predictors : Estimate hepatic clearance (e.g., hepatocyte microsomal assays in silico).
  • Experimental validation :
    • Liver microsome assays (human/rat) with NADPH cofactor, monitored via LC-MS for metabolite identification (e.g., glucuronide conjugates).
    • Plasma stability tests (37°C, 24h) to assess esterase susceptibility .

Advanced: How do structural modifications to the pyrrolidine ring affect the compound’s physicochemical and pharmacological properties?

Key modifications and effects:

Modification Impact Example
N-Methylation ↑ Metabolic stability, ↓ aqueous solubilityCompare logP of methylated vs. non-methylated analogs
Fluorine addition ↑ Lipophilicity, ↑ CNS penetrationCompare brain-plasma ratios in PK studies
Hydroxyl substitution ↓ LogD, ↑ hydrogen bonding (e.g., target affinity)SAR studies on kinase inhibition

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Critical issues include:

  • Catalyst leaching in asymmetric hydrogenation: Optimize heterogeneous catalysts (e.g., Pd/C with chiral ligands).
  • Racemization during workup : Avoid acidic/basic conditions post-synthesis. Use low-temperature extraction .
  • Process analytics : In-line FTIR or PAT (Process Analytical Technology) for real-time ee monitoring .

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